Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Stereospecific nucleophilic addition Bicyclic β‑amino acids Diastereoselective Michael addition

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile (CAS 14948‑74‑4) is a bridged bicyclic α,β‑unsaturated nitrile. Its rigid [2.2.2] framework locks the nitrile into conjugation with the endocyclic double bond, imposing strict geometric constraints on all addition reactions.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 14948-74-4
Cat. No. B079116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-2-ene-2-carbonitrile
CAS14948-74-4
SynonymsBicyclo[2.2.2]oct-2-ene-2-carbonitrile
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC2CCC1C=C2C#N
InChIInChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h5,7-8H,1-4H2
InChIKeyZTMRDYCYTDGUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile (CAS 14948-74-4) – Position‑Specific α,β‑Unsaturated Nitrile for Stereodefined Bicyclic Scaffolds


Bicyclo[2.2.2]oct-2-ene-2-carbonitrile (CAS 14948‑74‑4) is a bridged bicyclic α,β‑unsaturated nitrile [1]. Its rigid [2.2.2] framework locks the nitrile into conjugation with the endocyclic double bond, imposing strict geometric constraints on all addition reactions. The compound serves as a gateway to conformationally locked bicyclo[2.2.2]octane‑2‑carbonitrile derivatives that are inaccessible from regioisomeric carbonitriles or non‑nitrile analogs.

Why Bicyclo[2.2.2]oct-2-ene Regioisomers and Non‑Nitrile Analogs Cannot Replace 14948‑74‑4 in Stereospecific Syntheses


The 2‑carbonitrile substitution pattern is the primary electronic and steric driver of diastereoselectivity. Moving the nitrile to the 1‑ or 5‑position (e.g., bicyclo[2.2.2]oct‑5‑ene‑2‑carbonitrile) changes the trajectory of nucleophilic attack and the stability of the developing carbanion, eroding the exclusive trans‑facial selectivity. Non‑nitrile analogs (e.g., bicyclo[2.2.2]oct‑2‑ene or its 2‑carboxylic acid) lack the powerful resonance‑withdrawing effect that polarises the double bond and directs approaching nucleophiles to a single trajectory [1]. Therefore, simply swapping “another bicyclo[2.2.2]octene” into a validated synthetic route will yield mixtures of diastereomers – a critical problem for medicinal chemistry programs where stereopurity directly governs biological activity.

Quantitative Differentiation Evidence for Bicyclo[2.2.2]oct‑2‑ene‑2‑carbonitrile (14948‑74‑4)


Exclusive Trans Diastereofacial Selectivity in Pyrrolidine Addition: 100:0 trans‑Addition vs. Non‑Nitrile Bicyclo[2.2.2]oct‑2‑enes That Give cis/trans Mixtures

When pyrrolidine adds to bicyclo[2.2.2]oct‑2‑ene‑2‑carbonitrile (1), only the trans‑3‑pyrrolidinobicyclo[2.2.2]octane‑2‑carbonitrile (2) is formed; no cis isomer (3) is detected by GLC even at different reaction temperatures [1]. This stands in contrast to the behavior of many other Michael acceptors, which commonly produce cis/trans mixtures under analogous conditions [1]. The total absence of the cis epimer indicates that the 2‑nitrile group provides unequivocal thermodynamic and kinetic control of the addition trajectory.

Stereospecific nucleophilic addition Bicyclic β‑amino acids Diastereoselective Michael addition

Unique Synthetic Accessibility: 2‑Carbonitrile Isomer Requires Multi‑Step Route from Chloromaleic Anhydride – Not Obtainable by Direct Diels–Alder of Acrylonitrile

The 2‑carbonitrile isomer cannot be prepared through the simple Diels–Alder reaction of acrylonitrile with 1,3‑cyclohexadiene. Instead, two dedicated synthetic routes were established: one via Diels–Alder of chloromaleic anhydride followed by dehalogenative decarboxylation, and another via propiolaldehyde Diels–Alder [1]. Both sequences afford bicyclo[2.2.2]oct‑2‑ene‑2‑carbonitrile (1) in comparable overall yields, but the first is more amenable to scale‑up. This contrasts sharply with bicyclo[2.2.2]oct‑5‑ene‑2‑carbonitrile, which is formed directly from acrylonitrile and 1,3‑cyclohexadiene as a mixture of endo/exo adducts [2].

Regiospecific Diels–Alder Chloromaleic anhydride route Bicyclic scaffold diversification

Validated Intermediate for Cytotoxic Bicyclic β‑Amino Phosphonates with Demonstrated Antiproliferative Activity

The trans‑3‑aminobicyclo[2.2.2]octane‑2‑carbonitrile scaffold, derived exclusively from bicyclo[2.2.2]oct‑2‑ene‑2‑carbonitrile via pyrrolidine addition and subsequent manipulations, has been employed as a rigid template for constructing N‑phosphonoalkyl bicyclic β‑amino acids [1]. The resulting phosphonates display concentration‑dependent antiproliferative activity against HT‑29, MDA‑MB‑231, HepG2, and HeLa cell lines; the most potent compound (aminophosphonate 3) inhibits HeLa cell vitality by up to 70% at 0.5 mg mL⁻¹ while sparing normal Lep3 cells at lower concentrations [2]. No analogous activity profile has been reported for scaffolds built from regioisomeric carbonitriles.

Bicyclic β‑amino acids Anticancer phosphonates Kabachnik–Fields reaction

Physicochemical Fingerprint Differentiation from Regioisomeric Carbonitriles

Predicted physicochemical constants for bicyclo[2.2.2]oct‑2‑ene‑2‑carbonitrile include a boiling point of 236.9 °C ± 7.0 °C (at 760 mmHg), a density of 1.03 ± 0.1 g cm⁻³, a flash point of 97 °C, and a calculated LogP of 2.26 . These values provide a practical quality‑assurance reference; the regioisomeric bicyclo[2.2.2]oct‑5‑ene‑2‑carbonitrile, despite sharing the same molecular formula (C₉H₁₁N) and molecular weight (133.19 g mol⁻¹), exhibits different chromatographic retention and is readily distinguishable by GLC or HPLC [1].

Boiling point prediction LogP Quality control

High‑Impact Procurement Scenarios for Bicyclo[2.2.2]oct‑2‑ene‑2‑carbonitrile (14948‑74‑4)


Stereospecific Synthesis of trans‑3‑Aminobicyclo[2.2.2]octane‑2‑carbonitrile Pharmacophores

The exclusive trans‑selectivity of nucleophilic addition [1] enables the direct preparation of trans‑3‑amino (or ‑pyrrolidino) bicyclo[2.2.2]octane‑2‑carbonitriles without requiring chiral chromatography. Medicinal chemistry groups developing constrained β‑amino acid drugs or nitrogen‑mustard prodrugs should specify 14948‑74‑4 as the sole entry point.

Scaffold for Rigidified Bicyclic β‑Amino Phosphonates with Antiproliferative Activity

The validated pathway from 14948‑74‑4 to cytotoxic N‑phosphonoalkyl bicyclic β‑amino acids [2] makes this compound the essential precursor for any SAR exploration targeting HeLa‑sensitive tumors. Using alternative isomers introduces uncharacterised structural perturbations that could abolish the 70% HeLa inhibition observed at 0.5 mg mL⁻¹.

Diels–Alder / Multi‑Step Synthetic Route Diversification

Researchers exploring intramolecular Diels–Alder cascades or [4+2] cycloadditions to construct complex bicyclo[2.2.2] frameworks [3] will find that the chloromaleic anhydride route to 14948‑74‑4 offers a unique entry point that cannot be replicated with the commercially ubiquitous 5‑carbonitrile isomer. Procurement of the correct isomer ensures fidelity to published synthetic strategies.

Quality‑Assured Building Block for Fragment‑Based Drug Discovery Libraries

The well‑defined physicochemical fingerprint (BP 236.9 °C, density 1.03 g cm⁻³, LogP 2.26) and unambiguous GLC distinguishability from the 5‑carbonitrile regioisomer [1] make 14948‑74‑4 a reliable, quality‑controllable fragment for screening libraries, minimising the risk of false‑positive hits caused by isomeric impurities.

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